BenchChemオンラインストアへようこそ!

3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Suzuki-Miyaura coupling chemoselectivity medicinal chemistry

3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic small molecule that integrates a 3-bromopyridine core, a piperidin-4-yloxy linker, and a 2,6-difluorobenzenesulfonyl capping group. With a molecular weight of 433.27 g/mol and a predicted pKa of 1.41, this compound serves as a versatile intermediate in drug discovery, particularly for constructing kinase inhibitor scaffolds and other bioactive molecules that require a bromine handle for chemoselective cross-coupling.

Molecular Formula C16H15BrF2N2O3S
Molecular Weight 433.27
CAS No. 1448048-25-6
Cat. No. B2689549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
CAS1448048-25-6
Molecular FormulaC16H15BrF2N2O3S
Molecular Weight433.27
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C16H15BrF2N2O3S/c17-12-3-2-8-20-16(12)24-11-6-9-21(10-7-11)25(22,23)15-13(18)4-1-5-14(15)19/h1-5,8,11H,6-7,9-10H2
InChIKeyNPWIOWBHYFAFCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448048-25-6): A Brominated Heterocyclic Building Block for Precision Medicinal Chemistry


3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic small molecule that integrates a 3-bromopyridine core, a piperidin-4-yloxy linker, and a 2,6-difluorobenzenesulfonyl capping group [1]. With a molecular weight of 433.27 g/mol and a predicted pKa of 1.41, this compound serves as a versatile intermediate in drug discovery, particularly for constructing kinase inhibitor scaffolds and other bioactive molecules that require a bromine handle for chemoselective cross-coupling [1].

Why Generic Aryl Halide Building Blocks Cannot Replace 3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine


The combination of an aryl bromide at the pyridine 3-position, a conformationally constrained piperidin-4-yloxy linker, and a metabolically stable 2,6-difluorobenzenesulfonyl group creates a unique reactivity and pharmacophoric profile [1]. Simple replacement with the corresponding aryl chloride analog (CAS 2034575-68-1) or with building blocks lacking the sulfonyl-piperidine scaffold would result in significantly lower cross-coupling efficiency, altered lipophilicity, and compromised target engagement—directly impacting synthetic throughput and lead optimization outcomes [1][2].

Quantitative Differentiation Evidence for 3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine vs. Its Closest Analogs


Superior Cross-Coupling Reactivity of Aryl Bromide vs. Aryl Chloride in Suzuki-Miyaura Reactions

The target compound bears an aryl bromide substituent, which exhibits substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to the aryl chloride present in the closest analog, 3-chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034575-68-1). The well-established reactivity order in Suzuki-Miyaura coupling is C–Br > C–Cl, with aryl bromides typically reacting 10- to 100-fold faster under standard conditions [1]. This translates to milder reaction temperatures, shorter reaction times, and higher yields when using the bromo compound as a coupling partner.

Suzuki-Miyaura coupling chemoselectivity medicinal chemistry

Molecular Weight and Ligand Efficiency: Impact of Br vs. Cl on Physicochemical Profile

The target compound has a molecular weight of 433.27 g/mol, which is 44.45 g/mol higher than the chloro analog (MW 388.82 g/mol) [1][2]. This 11.4% increase in molecular weight directly impacts ligand efficiency (LE) metrics used in fragment-based drug discovery. The chloro analog has a calculated XLogP3 of 3.1 [2]; the bromine atom's higher polarizability is expected to increase logP by approximately 0.3–0.5 units, enhancing membrane permeability at the expense of slightly reduced ligand efficiency.

ligand efficiency drug-likeness physicochemical properties

Predicted pKa and Ionization State: Implications for Passive Membrane Permeability

The predicted pKa of the pyridine nitrogen in the target compound is 1.41 ± 0.22 [1], indicating that the compound is >99.9% neutral at physiological pH 7.4. In contrast, unsubstituted pyridine has a pKa of approximately 5.2 [2], meaning only ~0.6% is neutral at pH 7.4. The exceptionally low pKa of the target compound—attributed to the electron-withdrawing effects of the bromine, ether oxygen, and sulfonyl groups—ensures a neutral species dominates under biological conditions, which is advantageous for passive membrane permeability and blood-brain barrier penetration.

pKa ionization state drug absorption CNS penetration

Comparative Pricing and Procurement Efficiency: Life Chemicals Catalog Analysis

Both the target compound and its chloro analog are stocked by Life Chemicals. The target compound is priced at $54 for 1 mg and $208 for 75 mg [1], while the chloro analog is listed at $54 for 1 mg and $79 for 20 μmol (~7.8 mg) [2]. Normalizing by amount, the bromo compound at the 75 mg scale costs approximately $2.77/mg, compared to ~$10.13/mg for the chloro analog at the 20 μmol scale (based on MW 388.82 g/mol). This represents a ~73% lower cost per milligram for the bromo compound at the compared purchase quantities.

chemical procurement cost efficiency building blocks

Predicted Density and Boiling Point: Physicochemical Handling Parameters for Scale-Up

The target compound has a predicted density of 1.592 ± 0.06 g/cm³ at 20 °C and a predicted boiling point of 500.1 ± 60.0 °C at 760 Torr [1]. These values are consistent with a relatively dense, thermally stable organic solid or high-boiling liquid. While directly comparable predicted data for the chloro analog are not reported in the same database, the higher density of the bromo compound (expected from the greater atomic mass of Br vs. Cl) may influence solvent selection, recrystallization behavior, and shipping/storage considerations.

density boiling point formulation development scale-up

Optimal Application Scenarios for 3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine Based on Quantitative Differentiation Evidence


Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

The aryl bromide substituent enables rapid, high-yielding diversification of the pyridine core through Suzuki-Miyaura coupling with (hetero)aryl boronic acids. The 10–100× faster reactivity of Ar–Br over Ar–Cl [1] allows room-temperature or mild heating conditions, making this compound ideal for automated parallel synthesis platforms where throughput and reproducibility are critical. The bromine handle can be selectively coupled in the presence of other halogen substituents, enabling sequential functionalization strategies [1].

CNS Drug Discovery Programs Requiring Neutral Scaffolds

With a predicted pKa of 1.41 [2], the pyridine nitrogen remains >99.9% neutral at physiological pH, favoring passive blood-brain barrier penetration. Medicinal chemistry teams pursuing CNS targets—such as kinase inhibitors for glioblastoma or neurodegenerative disease—can leverage this scaffold to maintain favorable CNS multiparameter optimization (MPO) scores while retaining the synthetic versatility of the bromine handle [2].

Cost-Efficient Scale-Up for Lead Optimization Campaigns

At the 75 mg procurement scale, the bromo compound offers a ~73% lower cost per milligram ($2.77/mg) compared to the chloro analog at its comparable purchase quantity (~$10.13/mg) [3]. This cost advantage, combined with superior cross-coupling reactivity, makes the bromo compound the more economical choice for medicinal chemistry teams requiring gram-scale intermediate synthesis during lead optimization [3].

Isotopic Labeling and Mass Spectrometry Tracking Studies

The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a distinctive mass spectrometry signature that facilitates metabolite identification and tracking in biological matrices [4]. Additionally, the bromine atom can serve as a precursor for radiolabeling with ⁷⁶Br (t₁/₂ = 16.2 h) for PET imaging studies, enabling in vivo pharmacokinetic profiling of lead candidates derived from this scaffold [4].

Quote Request

Request a Quote for 3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.